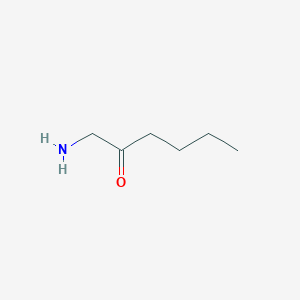

1-Aminohexan-2-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H13NO |

|---|---|

Poids moléculaire |

115.17 g/mol |

Nom IUPAC |

1-aminohexan-2-one |

InChI |

InChI=1S/C6H13NO/c1-2-3-4-6(8)5-7/h2-5,7H2,1H3 |

Clé InChI |

ALNXLWMJGLCJCX-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(=O)CN |

Origine du produit |

United States |

Sophisticated Synthetic Methodologies for 1 Aminohexan 2 One and Derivatives

Classical and Contemporary Approaches to 1-Aminohexan-2-one Synthesis

The synthesis of this compound can be broadly categorized into two strategic approaches. The first involves the direct introduction of a nitrogen-containing group at the α-position (C1) of a pre-existing hexan-2-one scaffold or a related C6 ketone derivative. The second approach involves constructing the carbon backbone with the amine and ketone functionalities installed through transformations of other functional groups, such as the cleavage of C-C bonds in larger, more complex precursors.

This family of methods represents the most direct route to this compound, starting from the readily available hexan-2-one. The core challenge lies in the selective formation of the C1-N bond.

Standard enolate chemistry involves the reaction of a nucleophilic α-carbon with an electrophile. The amination of enolates requires an "umpolung" or reversal of polarity concept, where the enolate is reacted with an electrophilic nitrogen source. This method typically proceeds in two stages: formation of the enolate of hexan-2-one, followed by trapping with a suitable N-electrophile.

The process begins with the deprotonation of hexan-2-one at the C1 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the corresponding lithium enolate. This enolate is then quenched with an electrophilic aminating agent. Common agents include dialkyl azodicarboxylates, N-sulfonyl oxaziridines, and sulfonyl azides. The initial product is an N-protected or N-functionalized amine, which requires a subsequent deprotection or reduction step to yield the free primary amine of this compound. For instance, reaction with di-tert-butyl azodicarboxylate (DBAD) yields a hydrazide intermediate, which can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to afford the target compound .

Table 1: Comparison of Electrophilic Aminating Agents for Enolate Trapping

| Electrophilic Nitrogen Source | Intermediate Product Type | Required Follow-up Step | Key Features |

|---|---|---|---|

| Dialkyl Azodicarboxylates (e.g., DBAD) | N,N-dicarboalkoxyhydrazide | Acidic or reductive cleavage of N-N bond | Generally high yielding; avoids hazardous reagents . |

| Triflyl Azide (B81097) (TfN₃) | α-diazo ketone | Reduction (e.g., hydrogenation, Staudinger) | Highly efficient but involves potentially explosive azide reagents. |

| N-Sulfonyl Oxaziridines | N-sulfonyl amine | Deprotection of sulfonyl group (e.g., SmI₂, Mg/MeOH) | Provides access to enantiomerically enriched products if chiral oxaziridines are used. |

Moving beyond stoichiometric enolate formation, modern catalysis has enabled the direct amination of the α-C-H bond of ketones, enhancing atom and step economy. These methods can be broadly divided into organocatalytic and transition-metal-catalyzed approaches.

Organocatalytic Amination: This strategy often employs enamine catalysis. A catalytic amount of a primary or secondary amine, such as proline or its derivatives, reacts with hexan-2-one to form a transient enamine intermediate. This enamine is significantly more nucleophilic than the parent ketone and reacts readily with an electrophilic nitrogen source, typically an azodicarboxylate. Subsequent hydrolysis releases the α-aminated ketone product, 1-(N,N-dicarboalkoxyhydrazido)hexan-2-one, and regenerates the organocatalyst. The use of chiral catalysts allows for high levels of enantioselectivity, providing access to optically active derivatives of this compound .

Transition-Metal-Catalyzed Amination: Alternatively, transition metals like copper, palladium, or iridium can catalyze the direct coupling of a ketone's α-C-H bond with an amine source. For example, a copper(I) catalyst can facilitate the reaction between the silyl (B83357) enol ether of hexan-2-one and an amine derivative. Other systems may proceed via direct C-H activation pathways, offering a powerful route that circumvents the need for pre-functionalization of the ketone substrate [2, 3].

Table 2: Catalytic Systems for Direct α-Amination of Hexan-2-one

| Catalyst Type | Example Catalyst | Typical Nitrogen Source | Key Advantage |

|---|---|---|---|

| Organocatalyst (Enamine) | L-Proline | Diethyl Azodicarboxylate (DEAD) | High enantioselectivity possible; metal-free conditions . |

| Transition Metal (Copper) | Cu(I) salts with ligand | O-Benzoyl-N,N-dialkylhydroxylamines | Broad substrate scope; utilizes different amine sources. |

| Transition Metal (Palladium) | Pd(OAc)₂ with ligand | N-Fluorobenzenesulfonimide (NFSI) as oxidant | Proceeds via aerobic oxidative C-H activation pathways . |

This classical and robust two-step sequence remains a highly effective method for synthesizing this compound. The strategy involves the initial preparation of an α-halo ketone followed by nucleophilic substitution with an amine equivalent.

Step 1: α-Bromination. Hexan-2-one is first converted to 1-bromohexan-2-one (B2391858). This is typically achieved by treating the ketone with bromine (Br₂) in a suitable solvent like acetic acid or methanol, or with N-bromosuccinimide (NBS) under acidic catalysis. The reaction proceeds via an enol or enolate intermediate, and bromination occurs preferentially at the less-substituted C1 methyl group due to kinetic control.

Step 2: Nucleophilic Substitution. The resulting 1-bromohexan-2-one is a potent electrophile. It readily undergoes an Sₙ2 reaction with a variety of nitrogen nucleophiles.

Ammonia (B1221849): While direct reaction with ammonia is possible, it is often plagued by overalkylation, leading to mixtures of primary, secondary, and tertiary amines.

Sodium Azide: A common alternative is to use sodium azide (NaN₃) to form 1-azidohexan-2-one. The azide can then be cleanly reduced to the primary amine using methods like catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (PPh₃, then H₂O).

Gabriel Synthesis: A superior method for obtaining a clean primary amine involves the Gabriel synthesis. Here, 1-bromohexan-2-one is treated with potassium phthalimide (B116566). The resulting N-phthalimidohexan-2-one intermediate is stable and easily purified. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) (NH₂NH₂) or aqueous acid, liberates this compound in high purity, effectively preventing overalkylation .

These methods construct the this compound framework by manipulating functional groups on a different precursor, often involving oxidative cleavage of a larger molecule.

This advanced approach involves the synthesis of a precursor molecule where the atoms destined to become the aminoketone are embedded within a different functional group, such as an alkene or a diol. A selective bond cleavage reaction then unmasks the final product.

A prime example is the oxidative cleavage of a vicinal diol. A suitable precursor, such as N-protected 1-aminohexane-2,3-diol, can be synthesized, for instance, via the asymmetric dihydroxylation of N-protected 1-aminohex-2-ene. This diol can then be subjected to oxidative cleavage using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction selectively cleaves the C2-C3 bond, yielding two carbonyl compounds. The fragment from C1-C2 becomes the N-protected this compound, while the fragment from C3-C6 becomes butanal. This method is particularly powerful when stereochemistry at the C1 position is desired, as the stereocenter can be set during the dihydroxylation step .

Another strategy is the Wacker-type oxidation of an N-protected terminal alkene. For example, N-protected 1-aminohept-1-ene could be oxidized using a palladium(II) catalyst system (e.g., PdCl₂ with a copper co-catalyst in an oxygen atmosphere). According to Markovnikov's rule, this reaction selectively oxidizes the terminal alkene to a methyl ketone, directly affording N-protected this compound .

Table 3: Synthesis via Oxidative Cleavage and Transformation

| Synthetic Strategy | Key Precursor | Key Reagent(s) | Transformation Achieved |

|---|---|---|---|

| Diol Cleavage | N-Protected 1-aminohexane-2,3-diol | Sodium Periodate (NaIO₄) | Cleavage of C2-C3 bond to form a ketone at C2 . |

| Wacker Oxidation | N-Protected 1-aminohept-1-ene | PdCl₂ / CuCl / O₂ | Oxidation of a terminal alkene to a methyl ketone . |

| Ozonolysis | N-Protected 1-amino-2-butylidenecyclopropane | 1. O₃; 2. DMS or PPh₃ | Cleavage of C=C bond to unmask the ketone functionality. |

Carbonyl Functionalization and Transformation Routes

Reduction of Nitro-Containing Precursors to Amino-Alcohol Intermediates

A viable, though indirect, pathway to this compound involves the reduction of nitro-containing precursors. This strategy typically begins with a Henry reaction (nitro-aldol reaction) between nitromethane (B149229) and pentanal to form 1-nitrohexan-2-ol. The subsequent challenge lies in the chemoselective reduction of the nitro group to an amine without affecting the hydroxyl group.

Commonly employed methods for this transformation include catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) under a hydrogen atmosphere. Other metal-based reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium are also effective.

Once the 1-aminohexan-2-ol (B1280611) intermediate is obtained, a subsequent oxidation step is required to convert the secondary alcohol into the target ketone, this compound. This two-step sequence—reduction followed by oxidation—provides a reliable route to the desired α-amino ketone from readily available starting materials.

Multi-Component Reactions for Alpha-Amino Ketone Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like α-amino ketones by combining three or more starting materials in a single synthetic operation. nih.govmdpi.comorganic-chemistry.org

The Strecker synthesis, traditionally used for α-amino acids, can be adapted for the synthesis of α-amino ketones. masterorganicchemistry.comjk-sci.comwikipedia.org This reaction involves the condensation of a ketone (e.g., hexan-2-one), an amine (or ammonia), and a cyanide source. jk-sci.comnrochemistry.com The initial product is an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid or, through other transformations, lead to the α-amino ketone. masterorganicchemistry.comwikipedia.org The process begins with the formation of an imine from the ketone and amine, which is then attacked by the cyanide ion. masterorganicchemistry.com

Another powerful MCR is the Ugi reaction, which typically involves a ketone, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.comacs.org While the classic Ugi reaction yields α-amido amides, variations of this reaction can be engineered to produce α-amino ketone derivatives. acs.org These MCRs are highly valued for their ability to rapidly generate molecular diversity from simple precursors. nih.gov

Advanced Catalytic Systems in this compound Synthesis

The direct α-amination of ketones represents a more direct and efficient strategy for the synthesis of this compound. This approach has been significantly advanced through the development of sophisticated catalytic systems.

Transition-Metal Catalysis (e.g., Cu, Fe, Ru) in Alpha-Amination

Transition metals have proven to be powerful catalysts for the direct α-C-H amination of ketones. acs.orgnih.gov

Copper (Cu) Catalysis: Copper(II) bromide has been successfully used to catalyze the direct α-amination of a variety of ketones, aldehydes, and esters. princeton.eduacs.org The proposed mechanism involves the in situ generation of an α-bromo carbonyl species from a copper-bound enolate. colab.wsprinceton.edu This intermediate is then subjected to nucleophilic substitution by the amine, yielding the α-amino carbonyl product and regenerating the catalyst. princeton.eduacs.org This method has been applied to the one-step synthesis of pharmaceutical agents like amfepramone. colab.wsprinceton.edu Copper(I) catalysts have also been employed with diaziridinones as the nitrogen source for the α-amination of aryl ketones. nih.gov

Iron (Fe) Catalysis: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst. Iron-catalyzed oxidative coupling has been developed for the α-amination of ketones using free sulfonamides as the nitrogen source, avoiding the need for pre-functionalized substrates. organic-chemistry.orgorganic-chemistry.org The reaction typically uses an iron(III) halide salt, such as FeBr₃, and a quinone-based oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgacs.org Mechanistic studies suggest the reaction proceeds through the rate-limiting oxidation of an iron enolate to form an α-DDQ adduct, which then acts as an electrophile for the amine. acs.orgsmith.edu

Ruthenium (Ru) Catalysis: Ruthenium complexes have been developed for the direct asymmetric reductive amination of aliphatic ketones. chemistryviews.org Using a ruthenium catalyst like [Ru(PPh₃)₃H(CO)Cl] with a chiral ligand (e.g., (S,S)-f-binaphane) and an ammonia source, a variety of chiral primary amines can be synthesized from their corresponding ketones with significant enantioselectivity. chemistryviews.org

| Metal Catalyst | Typical Precursor | Nitrogen Source | Key Features | Reference |

|---|---|---|---|---|

| Copper (Cu) | CuBr₂ | Primary/Secondary Amines | Direct coupling; proceeds via α-bromo intermediate. | princeton.eduacs.org |

| Iron (Fe) | FeBr₃ / DDQ | Sulfonamides | Oxidative coupling; avoids pre-functionalization. | organic-chemistry.org |

| Ruthenium (Ru) | [Ru(PPh₃)₃H(CO)Cl] | Ammonia (NH₄I) | Asymmetric reductive amination; produces chiral amines. | chemistryviews.org |

Organocatalysis and Biocatalytic Approaches (e.g., Reductive Aminases)

Organocatalysis: This field utilizes small organic molecules to catalyze reactions, avoiding the use of metals. L-proline has been shown to catalyze the asymmetric α-amination of ketones using azodicarboxylates as the nitrogen source, achieving high yields and excellent enantioselectivities. organic-chemistry.org Chiral Brønsted acids have also been employed for the highly regioselective and enantioselective reductive amination of diketones to produce chiral α-amino ketones. organic-chemistry.org

Biocatalysis: Enzymes offer an environmentally benign and highly selective alternative for synthesis. frontiersin.org Reductive aminases (RedAms), a subclass of imine reductases (IREDs), are particularly promising. frontiersin.orgnih.govacs.org These NADPH-dependent enzymes can catalyze the intermolecular reductive amination of a wide range of ketones with various amines. frontiersin.orgrsc.org RedAms from organisms like Aspergillus oryzae have demonstrated the ability to convert ketones into chiral amines with high conversion rates and stereoselectivity, operating under mild aqueous conditions. frontiersin.orgrsc.org This technology is rapidly advancing from laboratory-scale reactions to industrial applications. rsc.org

Photoredox Catalysis for C-N Bond Formation

Visible light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. rsc.org This strategy often involves the merger of photoredox catalysis with transition-metal catalysis (metallaphotoredox). princeton.edu The process typically uses a photocatalyst, such as an iridium or ruthenium complex, that becomes excited upon absorbing visible light. acs.org The excited photocatalyst can then engage in a single-electron transfer (SET) with a substrate to generate a reactive radical intermediate. rsc.org

In the context of α-amino ketone synthesis, photoredox catalysis can be used to generate nitrogen-centered radicals from suitable precursors, which then add to enolates or enol ethers derived from ketones. Alternatively, merging photoredox with N-heterocyclic carbene (NHC) catalysis allows for the generation of acyl azoliums from carboxylic acids, which can undergo reductive alkylation to form ketones. nih.gov This approach facilitates bond formation that is often challenging to achieve through traditional thermal methods. rsc.orgprinceton.edu

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues

Creating chiral α-amino ketones with high enantiopurity is a critical goal for pharmaceutical and fine chemical synthesis. nih.gov

Several of the catalytic systems mentioned above have been adapted for stereoselective synthesis.

Chiral Phase-Transfer Catalysis: Racemic α-bromo ketones can be converted to chiral α-azido ketones with high enantioselectivity using a chiral quaternary ammonium (B1175870) salt as a phase-transfer catalyst. The resulting α-azido ketone is a versatile intermediate that can be readily reduced to the corresponding chiral α-amino ketone. acs.org

Organocatalysis: Chiral phosphoric acids and their derivatives are highly effective organocatalysts for asymmetric reactions. researchgate.net They have been used to catalyze the direct asymmetric amination of α-substituted cyclic ketones, yielding products with N-containing quaternary stereocenters in excellent enantioselectivities. nih.gov Similarly, the asymmetric Heyns rearrangement of α-hydroxy ketones can be catalyzed by organocatalysts like β-isocupreidine to produce chiral α-amino ketones. rsc.org

Biocatalysis: As previously noted, enzymes like Reductive Aminases (RedAms) are inherently chiral and are ideal for asymmetric synthesis. nih.govresearchgate.net By selecting or engineering the appropriate enzyme, specific enantiomers of chiral amines can be produced from prochiral ketones with very high enantiomeric excess. frontiersin.org

Transition Metal Catalysis: Chiral ligands are crucial for enantioselective transition-metal catalysis. Rhodium complexes with chiral spiro phosphoric acids have been used for the N-H insertion into α-diazo ketones, affording α-amino ketones with up to 98% enantiomeric excess (ee). rsc.org Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines is another effective method for producing chiral α-amino ketones. nih.gov Iridium catalysts paired with chiral auxiliaries have also shown high efficiency and stereoselectivity in the reductive amination of ketones. kanto.co.jp

| Methodology | Catalyst/Reagent | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Organocatalysis | L-Proline | Ketones + Azodicarboxylates | High yield and enantioselectivity (up to 99% ee). | organic-chemistry.org |

| Organocatalysis | Chiral Phosphoric Acid | α-Substituted Cyclic Ketones | Forms N-quaternary stereocenters with high ee. | nih.gov |

| Biocatalysis | Reductive Aminase (RedAm) | Ketones + Amines | High conversion and stereoselectivity (>99% ee). | frontiersin.org |

| Metal Catalysis | Rh₂(TFA)₄ + Chiral Spiro Phosphoric Acid | α-Diazo Ketones | Excellent enantioselectivity (up to 98% ee). | rsc.org |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Racemic α-Bromo Ketones | Forms chiral α-azido ketones as precursors. | acs.org |

Asymmetric Induction Strategies in Alpha-Amino Ketone Formation

The asymmetric synthesis of α-amino ketones, including this compound, is a critical area of research due to the importance of chiral amines as building blocks in pharmaceuticals. nih.govrsc.org Various strategies have been developed to achieve high enantioselectivity in the formation of these compounds.

One notable approach involves the catalytic asymmetric arylation of α-keto imines. nih.govrsc.org This method utilizes a chiral palladium(II) complex to catalyze the reaction between in situ generated α-keto imines and arylboronic acids, yielding chiral α-amino ketones with high stereocontrol. rsc.org Another strategy is the asymmetric transfer hydrogenation of α-amino ketones through a dynamic kinetic resolution (DKR) process. acs.org This has been successfully applied to the synthesis of precursors for MDM2–p53 inhibitors, achieving high diastereoselectivity and enantiomeric excess (ee) over 99% in several cases. acs.org

Other innovative methods include:

Iridium-catalyzed SN2' reaction: This involves the reaction of silyl-protected conjugated dienolates with amines in the presence of an asymmetric phosphonamidite ligand, producing enantioenriched protected α-amino ketones in high yields and selectivity. rsc.org

Brønsted acid-catalyzed transfer hydrogenation: This method has been used for the enantioselective transfer hydrogenation of α-keto ketimines, resulting in chiral α-amino ketones with high yields and enantioselectivities. rsc.org

Asymmetric α-iminol rearrangement: A VANOL Zr catalyst can be used to convert hydroxyimines to α-amino ketones with excellent yields and enantiomeric excess. rsc.org

Biocatalysis: Engineered ω-transaminases have shown promise in the asymmetric synthesis of aliphatic amines from ketones. mdpi.com For instance, a robust derivative of ω-transaminase from Pseudomonas jessenii (PjTA-R6) has been used for the synthesis of optically pure aliphatic amines with high enantiomeric excess. mdpi.comcore.ac.uk Fungal reductive aminases (RedAms) from Neosartorya spp. have also been identified for their ability to use ammonia to produce a broad range of primary amines with high conversions and excellent enantiomeric excess. rsc.orgworktribe.com These enzymes have demonstrated high thermal stability and applicability in continuous flow reactions for producing chiral amines like (R)-2-aminohexane. rsc.orgworktribe.com

Table 1: Comparison of Asymmetric Synthesis Strategies for α-Amino Ketones

| Method | Catalyst/Reagent | Key Features | Reported Yield/ee |

| Asymmetric Arylation | Chiral Palladium(II) Complex | Practical and highly stereocontrolled. rsc.org | High stereocontrol. rsc.org |

| Asymmetric Transfer Hydrogenation (DKR) | Ruthenium-based catalysts | High diastereoselectivity and enantioselectivity. acs.org | >99% ee in several cases. acs.org |

| Iridium-Catalyzed SN2' Reaction | Iridium/Asymmetric Phosphonamidite Ligand | Excellent regio- and stereoselectivity. rsc.org | Up to 96% yield. rsc.org |

| Brønsted Acid-Catalyzed Transfer Hydrogenation | Chiral Brønsted Acid | High yields and enantioselectivities. rsc.org | 95-97% yield, 90-96% ee. rsc.org |

| Asymmetric α-Iminol Rearrangement | VANOL Zr Catalyst | High yields and enantiomeric excess. rsc.org | 96% yield, 95% ee. rsc.org |

| Biocatalytic Reductive Amination | Fungal Reductive Aminases (RedAms) | Superior ability to use ammonia; high thermal stability. rsc.orgworktribe.com | Up to >97% conversion, excellent ee. rsc.org |

| Biocatalytic Transamination | Engineered ω-Transaminase (PjTA-R6) | Acts on aliphatic substrates with high enantioselectivity. mdpi.com | >99% ee in most cases. mdpi.com |

Resolution Techniques for this compound Precursors

For racemic mixtures of α-amino ketones or their precursors, resolution techniques are essential to isolate the desired enantiomer. From an industrial perspective, resolving (±) chiral compounds is often a more advantageous alternative to asymmetric synthesis. google.comgoogle.com

A common precursor to this compound is 1-aminohexan-2-ol. The resolution of racemic 1-amino-alkan-2-ol compounds can be achieved through biased crystallization using a resolving agent. google.comgoogle.com One effective method involves the use of N-tosyl-leucine as a resolving agent. google.comgoogle.com

The process for resolving 1-aminohexan-2-ol using (S)-N-tosyl-leucine ((S)-TOSLEU) is as follows:

Dissolution: A racemic mixture of 1-aminohexan-2-ol and one equivalent of (S)-TOSLEU are dissolved in absolute ethanol.

Crystallization: The less soluble diastereomeric salt, which is (S)-1-aminohexan-2-ol-(S)-TOSLEU, precipitates after a period of stirring.

Filtration: The precipitated salt is isolated by filtration, yielding the desired enantiomer.

Recovery: The resolved amino alcohol is liberated by treating the salt with a base like NaOH, followed by extraction.

Enzymatic dynamic kinetic resolution (DKR) is another powerful strategy. nih.gov In this approach, one enantiomer of a racemic starting material is selectively transformed by an enzyme, while the other enantiomer is rapidly racemized in situ, allowing for a theoretical yield of 100% of a single stereoisomer. nih.gov For example, ω-transaminases have been used to catalyze the stereoselective oxidation of one amine enantiomer to the corresponding ketone in a kinetic resolution process. rsc.org This ketone can then be selectively converted back to a single enantiomer of the amine. rsc.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes.

Solvent-Free and Aqueous Medium Reactions

Solvent-free reactions are a cornerstone of green chemistry, as they reduce waste and energy consumption. thieme-connect.com The synthesis of α-amino ketones from α-hydroxy ketones and secondary amines can be efficiently carried out under solvent-free conditions using p-toluenesulfonic acid (PTSA) as a catalyst. thieme-connect.comcolab.ws This method is based on the Heyns rearrangement and offers advantages such as reduced reaction times and smaller reactor sizes. thieme-connect.comcolab.ws Another example is the SnCl₂·2H₂O-catalyzed solvent-free reaction of anilines with α-hydroxy ketones, which provides α-amino ketones in excellent yields. thieme-connect.comx-mol.net

Reactions in aqueous media are also highly desirable from a green chemistry perspective. The synthesis of α-amino ketones has been achieved in water through the treatment of mono- or disubstituted styrenes with N-bromosuccinimide (NBS) followed by the addition of a nucleophilic amine. rsc.org Additionally, a one-pot, three-component synthesis of α-aminonitriles, which are precursors to amino acids and other derivatives, can be performed in water at room temperature using a heterogeneous nanoporous AlSBA-15 catalyst. ijee.net

Recyclable Catalytic Systems

The use of recyclable catalysts is another key principle of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. Phenylphosphonic acid has been shown to be an efficient and reusable heterogeneous catalyst for the solvent-free synthesis of α-aminophosphonates. thieme-connect.de Zirconium oxychloride also acts as a recyclable catalyst for the direct Mannich-type three-component reaction of aldehydes, anilines, and ketones under solvent-free conditions. organic-chemistry.org

In the synthesis of α-aminonitriles, various recyclable catalysts have been employed, including:

SO3H-functionalized ionic liquids: These act as homogeneous and water-tolerant acidic catalysts that can be recycled multiple times without significant loss of activity. academie-sciences.fr

ZnCl₂/hydrotalcite: This heterogeneous catalyst is cost-effective and can be easily recovered and reused. researchgate.net

AlSBA-15: This nanoporous aluminosilicate (B74896) catalyst is recyclable and can be reused for up to six cycles in the synthesis of α-aminonitriles in an aqueous medium. ijee.net

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Synthetic routes with high atom economy are a major goal of green chemistry. The biocatalytic synthesis of amines often exhibits high atom economy. For example, the use of an NADP-dependent formate (B1220265) dehydrogenase (FDH) for the in-situ recycling of the NADPH coenzyme in biocatalytic transformations leads to increased atom economy. researchgate.net

The regioselective ring-opening of thiiranes with ammonia, followed by oxidation, provides an effective and atom-economic route for the synthesis of substituted taurines, which are related to amino acids. researchgate.net In the context of amide bond formation, which is relevant to the synthesis of derivatives, biocatalysis using enzymes like lipases and penicillin acylases offers an atom-economic alternative to traditional methods that require stoichiometric amounts of coupling reagents. whiterose.ac.uk

Analytical Methodologies for Purity Assessment and Yield Determination in this compound Synthesis

Accurate analytical methods are essential for assessing the purity and determining the yield of this compound and its derivatives. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods:

Gas Chromatography (GC): GC is a common method for purity assessment. For instance, the purity of hexylamine (B90201), a related compound, can be determined by GC. tcichemicals.comtcichemicals.com In the analysis of N-iP Hexedrone, a derivative of this compound, GC coupled with mass spectrometry (GC-MS) is used for identification and characterization. policija.si The GC method often involves a specific column, such as a HP1-MS, and a defined temperature program. policija.si

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis and can also be used for yield determination. For example, HPLC is used to assess the purity of hexylamine. tcichemicals.com In the analysis of N-iP Hexedrone, HPLC coupled with time-of-flight mass spectrometry (HPLC-TOF) is used to determine the exact mass of the compound. policija.si

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used for structural elucidation and can also be used for quantitative analysis to determine reaction yields. acs.org For example, quantitative ¹H NMR with an internal standard can be used to determine assay yields in enzymatic reactions. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR-ATR (Attenuated Total Reflectance) is used for the direct measurement and identification of functional groups present in the molecule. policija.si

Combined Techniques:

GC-MS: This combination is invaluable for identifying and quantifying components in a mixture. The mass spectrum provides molecular weight and fragmentation information, which aids in structural confirmation. policija.si

GC-IR: Gas chromatography-infrared spectroscopy provides separation by GC and identification by IR, offering complementary information to GC-MS. policija.si

Table 2: Analytical Techniques for this compound and Derivatives

| Technique | Application | Example |

| Gas Chromatography (GC) | Purity assessment | Purity of hexylamine >99.0%. tcichemicals.comtcichemicals.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, yield determination | Purity analysis of hexylamine. tcichemicals.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, quantitative yield determination | Quantitative ¹H NMR for assay yields. acs.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Direct measurement of N-iP Hexedrone. policija.si |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural confirmation | Analysis of N-iP Hexedrone. policija.si |

| High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF) | Exact mass determination | Exact mass measurement of N-iP Hexedrone. policija.si |

Elucidating Reactivity and Mechanistic Pathways of 1 Aminohexan 2 One

Reactions of the Ketone Moiety in 1-Aminohexan-2-one

The ketone moiety, with its electrophilic carbonyl carbon, is a primary site for reactions involving nucleophiles. Its reactivity is influenced by the adjacent amino group, which can participate in or modulate the course of these transformations.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. This reaction is a fundamental process for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.

A variety of nucleophiles can be employed in these addition reactions, leading to a diverse array of products. The outcomes of these reactions are crucial for the synthesis of more complex molecular structures. figshare.com

| Nucleophile | Reagent Type | Product Class | General Structure of Product |

|---|---|---|---|

| Hydride (H⁻) | Reducing Agents (e.g., NaBH₄) | Amino Alcohols | R-CH(OH)-CH(NH₂)-R' |

| Organometallics (R-M) | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Tertiary Amino Alcohols | R-C(OH)(R'')-CH(NH₂)-R' |

| Cyanide (CN⁻) | HCN, NaCN/H⁺ | Aminocyanohydrins | R-C(OH)(CN)-CH(NH₂)-R' |

| Alkynes (RC≡C⁻) | Acetylides (e.g., NaC≡CH) | Alkynyl Amino Alcohols | R-C(OH)(C≡CR'')-CH(NH₂)-R' |

The reaction of the ketone in this compound with primary amines results in the formation of imines, commonly known as Schiff bases. masterorganicchemistry.comwikipedia.org This condensation reaction is a reversible, typically acid-catalyzed process that involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglibretexts.orgyoutube.com

The mechanism proceeds through a carbinolamine intermediate. libretexts.orglibretexts.org Protonation of the hydroxyl group of the carbinolamine facilitates its departure as water, leading to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the stable imine product. libretexts.orglibretexts.org The reaction is driven to completion by the removal of water. wikipedia.org Due to the presence of both a primary amine and a ketone in its structure, this compound can undergo self-condensation or react with other carbonyl compounds or amines. For instance, the reaction of two molecules of this compound can lead to the formation of a dihydropyrazine derivative through a double condensation process.

Related derivatives can be formed with other amine-like nucleophiles:

Oximes: Reaction with hydroxylamine (NH₂OH). masterorganicchemistry.com

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives. masterorganicchemistry.com

Semicarbazones: Reaction with semicarbazide (NH₂NHC(O)NH₂).

These derivatives are often stable, crystalline solids and have been historically important for the characterization of aldehydes and ketones. libretexts.org

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, possess hydrogens that are significantly more acidic than typical alkane hydrogens. youtube.com This increased acidity is due to the resonance stabilization of the resulting conjugate base, the enolate ion. masterorganicchemistry.com this compound has two alpha-carbons, one bearing the amino group (C1) and the other being a methylene (B1212753) group (C3).

Treatment with a suitable base removes an alpha-proton to form a nucleophilic enolate. libretexts.orgnih.gov This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the alpha-carbon or the oxygen atom. libretexts.org Reactions typically occur at the alpha-carbon, leading to alpha-substituted ketone products. libretexts.orglibretexts.org

| Electrophile | Reagent Type | Reaction Type | Product Class |

|---|---|---|---|

| Alkyl Halide (R-X) | e.g., CH₃I, CH₃CH₂Br | Alkylation | α-Alkylated Amino Ketone |

| Halogen (X₂) | Br₂, Cl₂, I₂ | Halogenation | α-Halo Amino Ketone |

| Aldehyde/Ketone | R'CHO, R'C(O)R'' | Aldol (B89426) Addition | β-Hydroxy Amino Ketone |

The formation of an enolate from this compound can potentially lead to two different enolates by deprotonation at C1 or C3, although deprotonation at the less substituted C3 position is often kinetically favored. youtube.com

Reactions of the Primary Amino Group in this compound

The primary amino group is a nucleophilic and basic center, allowing for a variety of reactions that are fundamental to the synthesis of more complex nitrogen-containing molecules.

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, making it nucleophilic. It readily reacts with electrophiles such as alkyl halides and acyl halides (or anhydrides).

Alkylation: The reaction with alkyl halides (e.g., methyl iodide) leads to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts through successive nucleophilic substitutions. Controlling the degree of alkylation can be challenging. Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction, offers a more controlled method for mono-alkylation. Another modern approach is hydrogen-borrowing catalysis, which enables alcohols to act as alkylating agents. nih.gov

Acylation: The reaction with acylating agents like acid chlorides or acid anhydrides is a highly efficient method for forming amides. This reaction is typically rapid and often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct (e.g., HCl). The resulting N-acylated this compound is a stable amide derivative.

The dual functionality of α-amino ketones like this compound makes them excellent precursors for the synthesis of various nitrogen-containing heterocycles. colab.wsnih.gov These reactions can be either intramolecular or intermolecular.

One of the most common reactions is the condensation of two molecules of an α-amino ketone to form a 2,5-dihydropyrazine, which can then be oxidized to the corresponding aromatic pyrazine. researchgate.net In the case of this compound, this self-condensation would lead to the formation of 2,5-dibutyl-2,5-dihydropyrazine.

Furthermore, this compound can react with other bifunctional compounds to generate a wide range of heterocyclic systems. These reactions are cornerstones in medicinal chemistry for building libraries of compounds with potential biological activity. rsc.orgclockss.org

| Reactant Partner | Heterocyclic Product |

| 1,2-Dicarbonyl compound | Quinoxaline |

| β-Ketoester | Pyrrole (B145914) |

| Isothiocyanate | Imidazole-2-thione |

| Carbon disulfide | Thiazolidine-2-thione |

These cyclization reactions highlight the synthetic utility of this compound as a versatile starting material for constructing complex molecular architectures. mdpi.com

Deamination Pathways and Product Rearrangements

The deamination of primary α-amino ketones such as this compound is typically achieved through treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid. This reaction proceeds via a diazotization mechanism, where the primary amino group is converted into a highly unstable diazonium salt. The diazonium group is an excellent leaving group, and its departure as dinitrogen gas (N₂) generates a high-energy primary carbocation at the C1 position.

This carbocationic intermediate is highly susceptible to rearrangement to form more stable carbocation species. For this compound, two principal rearrangement pathways are plausible, alongside direct nucleophilic attack by water.

Direct Substitution: The carbocation can be directly trapped by water, a nucleophile present in the reaction medium. This Sₙ1-type reaction yields 1-hydroxyhexan-2-one, without any rearrangement of the carbon skeleton.

1,2-Hydride Shift: A hydride ion from the adjacent C2 position (the carbonyl carbon) could theoretically migrate to the C1 carbocation. However, this is generally less favored as it would place a positive charge on an already electron-deficient carbonyl carbon.

1,2-Alkyl Shift (Rearrangement): The more likely rearrangement pathway involves the migration of the adjacent butyl group from the carbonyl carbon (C2) to the C1 carbocation. This concerted rearrangement is analogous to the Tiffeneau-Demjanov rearrangement. The migration of the butyl group results in the formation of a more stable, resonance-stabilized acylium-like intermediate or a tertiary carbocation, which is then captured by water. Tautomerization of the resulting enol leads to the final ketone product. This pathway would lead to the formation of 2-heptanone.

The distribution of these products is dependent on the reaction conditions and the migratory aptitude of the groups adjacent to the forming carbocation.

| Reactant | Key Intermediate | Pathway | Product |

| This compound | 1-Oxo-2-hexyl cation | Direct Substitution | 1-Hydroxyhexan-2-one |

| This compound | 1-Oxo-2-hexyl cation | 1,2-Alkyl Shift | 2-Heptanone |

Bifunctional Reactivity: Synergistic Effects of Amino and Ketone Groups

The chemical character of this compound is dominated by the presence of two proximal and chemically reactive functional groups: a primary amine (-NH₂) at the C1 position and a ketone (C=O) at the C2 position. This bifunctional nature allows for synergistic effects, where the groups can influence each other's reactivity or participate in concerted reaction pathways.

The amino group is nucleophilic and basic, while the carbonyl carbon of the ketone is electrophilic. Their close proximity on adjacent carbons facilitates unique intramolecular and intermolecular interactions that are not observed in molecules where these functional groups are distant.

The synergistic effects manifest in several ways:

Intramolecular Catalysis: The amino group can act as an internal base catalyst, deprotonating the α-carbon (C3) to facilitate enolate formation, thereby influencing reactions at this position.

Intermolecular Condensation: The most significant consequence of this bifunctional reactivity is the propensity for self-condensation. One molecule's nucleophilic amino group can attack the electrophilic carbonyl carbon of a second molecule. This reaction is the basis for the formation of heterocyclic compounds like dihydropyrazines.

Modified Carbonyl Reactivity: The electron-withdrawing nature of the protonated amino group (in acidic media) can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack by external nucleophiles.

Intramolecular Cyclizations and Rearrangements

While true intramolecular cyclization of the linear this compound chain is sterically hindered and electronically unfavorable, the compound readily undergoes an effective cyclization through intermolecular dimerization. This process is a hallmark of α-amino ketones and leads to the formation of substituted 2,5-dihydropyrazines.

The mechanism involves two molecules of this compound:

Imine Formation: The amino group of the first molecule attacks the carbonyl group of the second molecule to form a carbinolamine intermediate, which then dehydrates to form a Schiff base (imine).

Second Nucleophilic Attack: The amino group of the second molecule then attacks the imine carbon of the first molecule, forming a six-membered ring intermediate.

Cyclization and Dehydration: This is followed by an intramolecular nucleophilic addition of the remaining amino group to the remaining carbonyl, forming a cyclic aminal. Subsequent dehydration of this intermediate yields the stable 2,5-dibutyl-2,5-dihydropyrazine.

This dihydropyrazine product is itself reactive and can be easily oxidized by air or other mild oxidizing agents to the corresponding aromatic pyrazine, 2,5-dibutylpyrazine. This dimerization represents a powerful synthetic route to substituted pyrazines, driven by the formation of a stable heterocyclic aromatic ring.

| Reaction Stage | Structure | Name |

| Reactant (x2) |  | This compound |

| Dimerization Intermediate |  | 3,6-Dibutyl-3,6-dimethylpiperazine-2,5-diol |

| Cyclization Product |  | 2,5-Dibutyl-2,5-dihydropyrazine |

| Oxidation Product |  | 2,5-Dibutylpyrazine |

Note: Placeholder images are used. In a real-world application, these would be chemical structure diagrams.

Hydrogen Bonding and its Influence on Conformational Reactivity

The presence of a hydrogen bond donor (the N-H of the amino group) and a hydrogen bond acceptor (the C=O of the ketone group) in this compound allows for the formation of an intramolecular hydrogen bond. This interaction creates a pseudo-five-membered ring, significantly influencing the molecule's conformational preferences and, consequently, its reactivity.

This intramolecular hydrogen bond locks the molecule into a more rigid, cyclic-like conformation. By restricting free rotation around the C1-C2 bond, this conformation holds the amino and ketone groups in a fixed, syn-periplanar orientation.

The influence of this conformational locking on reactivity is significant:

Stabilization: The hydrogen bond stabilizes this particular conformation, meaning that at equilibrium, a higher population of molecules will exist in this state.

Altered Nucleophilicity/Electrophilicity: The polarization induced by the hydrogen bond can slightly alter the electron density at both the nitrogen and oxygen atoms, subtly modifying the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon.

Steric Shielding: The constrained conformation may sterically shield one face of the carbonyl group, potentially leading to diastereoselectivity in reactions with chiral reagents.

Reaction Rates: By pre-organizing the molecule in a specific shape, the hydrogen bond can either increase or decrease the rates of certain reactions. For intermolecular reactions, holding the functional groups in a constrained orientation might lower the entropic cost of achieving the transition state.

| Property | Effect of Intramolecular H-Bond | Rationale |

| Conformational Freedom | Decreased | Restricted rotation around the C1-C2 bond. |

| IR Spectroscopy | Lower C=O stretching frequency; Broader N-H stretch | Weakening of the C=O bond and involvement of N-H in bonding. |

| Thermodynamic Stability | Increased | Favorable electrostatic interaction lowers the ground state energy. |

| Reactivity | Potentially altered rates for inter- and intramolecular reactions | Entropic effects and modified electronic properties of the functional groups. |

Advanced Mechanistic Studies of this compound Transformations

Kinetic and Thermodynamic Profiling of Key Reaction Steps

While specific experimental kinetic and thermodynamic data for this compound are not extensively documented, its reactivity can be profiled based on established principles of physical organic chemistry. The dimerization to form a dihydropyrazine, for instance, involves several key steps, each with its own kinetic and thermodynamic parameters.

A critical step in this process is the nucleophilic attack of the amino group of one molecule onto the carbonyl carbon of another. This bimolecular reaction is expected to follow second-order kinetics. The rate of this reaction would be highly dependent on factors such as solvent polarity, temperature, and pH. Acid catalysis is typically required to activate the carbonyl group by protonation, but excessive acidity will protonate the attacking amine, rendering it non-nucleophilic.

Below is a table of hypothetical parameters for the initial nucleophilic attack step under optimized, weakly acidic conditions.

| Parameter | Hypothetical Value | Significance |

| Rate Constant (k) | 1.5 x 10⁻³ M⁻¹s⁻¹ at 298 K | Indicates a moderately fast reaction under optimized conditions. |

| Activation Enthalpy (ΔH‡) | +45 kJ/mol | Represents the energy barrier to form the transition state; reflects bond strain and electrostatic repulsion. |

| Activation Entropy (ΔS‡) | -90 J/mol·K | The negative value is characteristic of a bimolecular reaction where two molecules combine to form a more ordered transition state. |

| Gibbs Free Energy of Reaction (ΔG) | -25 kJ/mol | A negative value indicates that the formation of the initial carbinolamine adduct is thermodynamically favorable. |

Identification of Reaction Intermediates and Transition States

The transformation of this compound into its various products proceeds through a series of transient intermediates and high-energy transition states. While direct observation of these species is challenging due to their short lifetimes, their existence is inferred from mechanistic studies and can be modeled using computational chemistry.

In the dimerization pathway, several key intermediates can be proposed:

Carbinolamine (Hemiaminal): Formed from the initial attack of the amine on the ketone. This is often a reversible and unstable intermediate.

Iminium Ion: Protonation of the carbinolamine's hydroxyl group followed by loss of water generates a resonance-stabilized iminium ion.

Imine (Schiff Base): Deprotonation of the iminium ion gives the neutral imine, a key electrophilic species for the subsequent cyclization step.

Cyclic Aminal: The six-membered ring formed after the second series of nucleophilic attacks, prior to final dehydration.

Transition states are, by definition, not isolable. They represent the highest energy point along a reaction coordinate. For example, the transition state for the initial C-N bond formation would involve the partial formation of this bond while the carbonyl π-bond is partially broken. These structures are typically investigated through computational methods (e.g., Density Functional Theory) to calculate their geometries and energies, which provides insight into the reaction's activation energy.

| Species | Type | Role in Dimerization Pathway | Method of Study |

| Carbinolamine | Intermediate | Initial adduct of amine and ketone | Low-temperature NMR, Trapping experiments |

| Imine (Schiff Base) | Intermediate | Electrophile for the second nucleophilic attack | Can sometimes be isolated; Spectroscopic analysis (NMR, IR) |

| [TS for C-N bond formation] | Transition State | Highest energy point during nucleophilic attack | Computational Chemistry (DFT calculations) |

| [TS for dehydration] | Transition State | Highest energy point during water elimination | Computational Chemistry (DFT calculations) |

| 2,5-Dihydropyrazine | Intermediate/Product | Stable cyclic product before aromatization | Isolation and characterization (NMR, MS, X-ray) |

Influence of pH and Solvent on Reaction Outcomes

The reactivity of this compound, a primary α-amino ketone, is profoundly influenced by the surrounding chemical environment, specifically the pH and the nature of the solvent. These factors can dictate the predominant reaction pathways, reaction rates, and the distribution of products by altering the protonation state of the molecule and stabilizing or destabilizing reactants, intermediates, and transition states. The dual functionality of an amino group and a ketone within the same molecule gives rise to a complex interplay of acid-base chemistry and solvent interactions that govern its reactivity.

Influence of pH

The pH of the reaction medium is a critical determinant in the reactions of this compound due to the presence of the basic amino group and the carbonyl group, which can be protonated under acidic conditions. The reactivity is often dependent on a delicate balance of these protonation states.

General Acid Catalysis and the Role of Protonation:

Reactions involving the carbonyl group of ketones are frequently catalyzed by acids. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the case of intramolecular reactions of this compound, or its reaction with external nucleophiles, a weakly acidic medium can facilitate the reaction by activating the carbonyl group.

However, the effect of pH is not straightforward. At very low pH, the amino group, being basic, will be protonated to form an ammonium ion (-NH3+). This protonation deactivates the nucleophilic character of the amino group, which is essential for many of its characteristic reactions, such as self-condensation or imine formation. Therefore, an optimal pH range is often required, where a sufficient concentration of the carbonyl group is protonated to accelerate the reaction, while a significant portion of the amino group remains in its unprotonated, nucleophilic form (-NH2). For the reaction of carbonyl compounds with ammonia (B1221849) derivatives, this optimal pH is typically in the weakly acidic range.

pH-Dependent Reaction Pathways:

The pH of the solution can direct the reaction of α-amino ketones toward different products. For instance, in the context of prodrugs, the stability of β-aminoketones has been shown to be pH-dependent. These compounds are stable under acidic conditions but undergo rapid elimination at a physiological pH of around 7.4. dntb.gov.ua While this compound is an α-amino ketone, this principle of pH-dependent stability and reactivity is highly relevant.

Furthermore, studies on the formation of diketopiperazines from peptides, which involves intramolecular aminolysis, have demonstrated a significant dependence on pH. The rate of cyclization is influenced by the ionization state of the N-terminal amino group, with the unprotonated form being more reactive. doubtnut.com This provides a model for potential intramolecular cyclization or dimerization of this compound, where the concentration of the more reactive unprotonated amine is directly controlled by the pH.

In the Maillard reaction, a complex series of reactions between amino acids and reducing sugars, pH is a crucial factor. Higher pH generally accelerates the formation of Maillard reaction products. nih.gov This is relevant to the reactivity of this compound as it contains both the amino and carbonyl functionalities that are central to this type of reaction.

Influence of Solvent

The choice of solvent can significantly impact the reaction outcomes of this compound by influencing reactant solubility, stabilizing transition states, and participating directly in the reaction mechanism. Solvents are broadly categorized by their polarity (polar vs. nonpolar) and their ability to donate protons (protic vs. aprotic).

Solvent Polarity and Reaction Rates:

The polarity of the solvent can have a pronounced effect on the kinetics of reactions involving this compound. For the condensation reactions of aldehydes and ketones, the effect of solvent polarity can be complex and depends on the reactivity of the carbonyl compound. In some cases, polar solvents can lead to higher yields, particularly for less reactive molecules. Current time information in Asia/Manila. Conversely, for certain reactions, decreasing the solvent polarity has been shown to increase the reaction rate. For example, in the formation of diketopiperazines from a model peptide, the reaction rate increases with decreasing solvent polarity. quora.com This is attributed to the solvent's ability to stabilize or destabilize charged intermediates and transition states.

The following table illustrates the general effect of solvent type on the reductive amination of ketones, which provides insight into how solvents might influence reactions of the carbonyl group in this compound.

| Solvent Type | General Effect on Reductive Amination of Ketones | Potential Implication for this compound Reactivity |

| Protic Solvents (e.g., Water, Methanol, Ethanol) | Can act as both hydrogen bond donors and acceptors. Methanol is often an excellent solvent for reductive amination, promoting imine and Schiff base formation. Water, however, can inhibit the formation of imines. | Reactions of this compound that proceed through an imine intermediate may be favored in alcohols over water. The ability to hydrogen bond can stabilize the compound and its reaction intermediates. |

| Aprotic Polar Solvents (e.g., Dioxane, Tetrahydrofuran, Acetonitrile) | Can be detrimental to some catalytic reactions by strongly adsorbing to catalyst surfaces. | The choice of an aprotic polar solvent would need to be carefully considered in the context of any catalyzed reactions of this compound to avoid catalyst inhibition. |

| Aprotic Apolar Solvents (e.g., Cyclohexane, Toluene) | Can influence reaction pathways. In some systems, these solvents favor certain reaction routes over others. | The low polarity of these solvents could favor intramolecular reactions by promoting a more folded conformation of the molecule. |

Specific Solvent Effects:

Certain solvents can have highly specific effects on the reactivity of α-amino ketones. For example, hexafluoroisopropanol (HFIP) has been shown to be crucial for the success of some aza-functionalization reactions to produce primary α-aminoketones. doubtnut.com This highlights that beyond general polarity, specific solvent-solute interactions can play a decisive role in the outcome of a reaction.

In the context of intramolecular cyclization, the solvent can influence the conformational equilibrium of this compound, thereby affecting the proximity of the reacting amino and carbonyl groups. Solvents that promote a more compact conformation would be expected to increase the rate of intramolecular reactions.

The table below summarizes the expected influence of different solvent classes on the reaction outcomes of this compound based on general principles of organic chemistry.

| Solvent Class | Dielectric Constant (Approx.) | Expected Influence on this compound Reaction Outcomes |

| Nonpolar, Aprotic (e.g., Hexane) | ~2 | May favor intramolecular reactions by promoting a folded conformation. Less effective at solvating charged intermediates. |

| Polar, Aprotic (e.g., Acetone) | ~21 | Can solvate polar reactants and intermediates. May influence the equilibrium of reactions. |

| Polar, Protic (e.g., Ethanol) | ~25 | Can participate in hydrogen bonding, stabilizing both the amino and carbonyl groups. Can act as a proton source or sink. |

| Polar, Protic (e.g., Water) | ~80 | Strong hydrogen bonding capabilities. May inhibit reactions that proceed via dehydration, such as imine formation. |

It is important to note that while these general principles provide a framework for understanding the reactivity of this compound, the specific outcomes will be highly dependent on the particular reaction being considered, including the presence of other reagents and catalysts. Detailed kinetic and mechanistic studies specifically on this compound would be necessary to fully elucidate the complex interplay of pH and solvent effects on its diverse reaction pathways.

Strategic Applications of 1 Aminohexan 2 One in Complex Organic Synthesis

1-Aminohexan-2-one as a Versatile Building Block for Heterocyclic Chemistry

The dual reactivity of this compound serves as a powerful tool for the construction of nitrogen- and oxygen-containing heterocyclic rings. These ring systems are foundational scaffolds in medicinal chemistry and materials science. α-Amino ketones are well-established precursors for various heterocycles, and this compound provides a direct entry into derivatives bearing a butyl side chain. researchgate.netorgsyn.orgrsc.org

Pyridines and Piperidines: The carbon skeleton of this compound is amenable to intramolecular cyclization to form saturated heterocycles like piperidines. mdpi.com Under acidic conditions that promote the formation of an iminium ion intermediate, the enol or enolate form of the ketone can undergo an intramolecular Mannich-type reaction. mdpi.comrsc.org Subsequent reduction of the resulting cyclic imine or enamine yields a substituted piperidine (B6355638). This strategy provides access to highly functionalized piperidine derivatives, which are core structures in many alkaloids and pharmaceutical agents. d-nb.infogla.ac.uk

| Reaction Type | Reactant(s) | Key Conditions | Product Class |

| Intramolecular Cyclization | This compound | Acid catalyst (e.g., p-TsOH), followed by reduction (e.g., NaBH(OAc)₃) | Substituted Piperidines |

| Intermolecular Condensation | This compound, 1,3-Dicarbonyl compound | Acid or base catalysis | Substituted Pyridines |

Pyrroles: The Knorr pyrrole (B145914) synthesis and its variations represent a cornerstone of heterocyclic chemistry and are directly applicable to α-aminoketones. pharmaguideline.comrsc.orgnumberanalytics.com In a classic Knorr synthesis, this compound can be condensed with a β-ketoester. The reaction proceeds through the formation of an enamine from the β-ketoester and an imine from the α-aminoketone, followed by cyclization and dehydration to furnish a highly substituted pyrrole. uomustansiriyah.edu.iq This method is exceptionally robust for creating polysubstituted pyrroles, which are prevalent motifs in natural products and advanced materials. rgmcet.edu.in

| Reaction Name | Reactant 1 | Reactant 2 | Key Conditions | Product |

| Knorr Pyrrole Synthesis | This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Base (e.g., Pyridine) or Acid catalysis | Substituted Pyrrole |

Imidazoles: this compound is an ideal precursor for the synthesis of 1,4-disubstituted imidazoles. wikipedia.org A common strategy involves the reaction of the α-aminoketone with reagents like formamide, which provides the missing carbon and nitrogen atoms to complete the ring. nih.gov Alternatively, the Markwald synthesis allows for the reaction of this compound with potassium thiocyanate (B1210189) to yield a 2-mercaptoimidazole (B184291) intermediate, which can then be oxidatively desulfurized to the target imidazole (B134444). jetir.org These methods are valuable for accessing imidazole derivatives used in pharmaceuticals and as ligands in coordination chemistry. iiste.org

Oxazoles: The construction of the oxazole (B20620) ring can be achieved from this compound via the Robinson-Gabriel synthesis. pharmaguideline.comnih.gov This pathway requires the initial N-acylation of the primary amine of this compound, followed by cyclodehydration using a strong dehydrating agent like phosphorus pentachloride or sulfuric acid. pharmaguideline.com This process forms a 2,5-disubstituted oxazole, where the substituents are determined by the acylating agent and the butyl group from the aminoketone backbone. More modern methods involve the direct reaction of α-aminoketones with reagents like isothiocyanates under oxidative conditions. researchgate.netorganic-chemistry.org

| Heterocycle | Synthetic Route | Co-reactant(s) | Key Conditions |

| Imidazole | Debus/Radziszewski Type | Formamide | Heat |

| Imidazole | Markwald Synthesis | Potassium Thiocyanate (KSCN) | Acid, then oxidation |

| Oxazole | Robinson-Gabriel Synthesis | Acyl Chloride (for N-acylation) | Dehydrating agent (e.g., POCl₃) |

| Oxazole | Desulfurative Cyclization | Isothiocyanate | I₂-mediated oxidation |

The strategic utility of this compound extends to the synthesis of more complex, fused heterocyclic systems. By incorporating additional reactive sites into the aminoketone or its reaction partners, subsequent intramolecular reactions can be triggered to build a second ring. For instance, a derivative of this compound could be used in an intramolecular Mannich reaction to generate fused azabicyclic structures, a key step in the biomimetic synthesis of certain alkaloids. rsc.org Condensation of this compound with a cyclic β-ketoester could initiate a sequence leading to fused pyridine (B92270) or pyrrole systems, demonstrating its role as a versatile platform for constructing molecular complexity.

Role in Natural Product Synthesis and Analog Development

α-Amino ketones are recognized as crucial intermediates and structural motifs in a multitude of natural products and pharmacologically active molecules. researchgate.netnih.gov this compound, as a specific example, offers a scaffold that can be elaborated into complex targets.

Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for building complex molecules. α-Amino ketones and their close relatives, α-amino aldehydes, are key players in biosynthetic pathways, often undergoing dimerization or cyclization to form alkaloid structures. researchgate.net The chemistry of α-aminoketones is central to transformations like the α-iminol rearrangement, which can be a key step in the synthesis of certain natural product families. acs.org A synthetic sequence utilizing this compound could mimic the intramolecular Mannich reactions that are proposed to form the core of various alkaloids, thereby providing a concise and bio-inspired route to these complex molecules. rsc.org

The incorporation of the this compound substructure into a larger, more complex molecule is a key strategy in medicinal chemistry and natural product synthesis. benthamdirect.com The primary approach involves using the heterocycle-forming reactions described previously (Section 4.1) to build a specific ring system as part of a larger synthetic campaign. For example, a Knorr pyrrole synthesis using this compound could be the central step in constructing a pyrrole-containing marine alkaloid. Similarly, a Robinson-Gabriel synthesis could be employed to embed a butyl-substituted oxazole moiety into a potential drug candidate. pharmaguideline.commdpi.com The bifunctional nature of this compound allows it to act as a linchpin, connecting different parts of a molecule through the formation of a stable heterocyclic core. researchgate.net

Contribution to Medicinal Chemistry Scaffold Construction

The bifunctional nature of this compound, possessing both a primary amine and a ketone, renders it a valuable building block in medicinal chemistry for the construction of diverse molecular scaffolds. amerigoscientific.com Molecules with α-amino ketone and β-amino ketone frameworks are integral to numerous natural products and pharmaceutical agents. researchgate.netresearchgate.net The presence of both a nucleophilic amine and an electrophilic ketone within the same six-carbon chain allows for a wide array of chemical transformations, enabling the synthesis of complex heterocyclic and acyclic structures that are central to drug discovery. nih.govontosight.ai

The amine group can readily undergo reactions such as acylation, alkylation, arylation, and reductive amination. Simultaneously, the ketone functionality can participate in reactions like aldol (B89426) condensations, Wittig reactions, and the formation of imines or enamines, which can then be further manipulated. This dual reactivity allows for the introduction of varied substituents and the formation of multiple new bonds, making α-amino ketones like this compound versatile starting points for creating novel molecular architectures. researchgate.net

Precursor for Amine and Ketone-Functionalized Pharmaceutical Leads

This compound serves as a key precursor for pharmaceutical leads containing amine and ketone functionalities, which are known to interact with a variety of biological targets. ontosight.ai The α-amino ketone structural motif is found in several vital pharmaceutical compounds, including antidepressants and appetite suppressants. researchgate.net

The strategic value of this compound lies in its ability to generate more complex molecules. For instance, a related polyhydroxylated amino ketone, (3S,4R,5S)-1,3,4,5-tetrahydroxy-6-(alkyl-amino)hexan-2-one, is a crucial intermediate in the synthesis of oral α-glucosidase inhibitors used to manage carbohydrate metabolism disorders. researchgate.net This highlights the utility of the amino-ketone backbone in constructing therapeutically relevant agents.

Furthermore, the ketone group can be a target for stereoselective enzymatic reactions. Fungal reductive aminases, for example, can catalyze the reductive amination of ketones to produce chiral primary and secondary amines with high enantiomeric excess. rsc.org Applying such biocatalysts to this compound or its derivatives could provide enantiomerically pure diamines or amino alcohols, which are highly sought-after chiral building blocks in pharmaceutical synthesis. The synthesis of (R)-2-aminohexane from a ketone precursor using this method has been demonstrated with excellent conversion and enantioselectivity. rsc.org

Below is a table summarizing the potential synthetic transformations of this compound to generate pharmaceutically relevant scaffolds.

| Functional Group | Reaction Type | Reagent Class | Resulting Scaffold/Functionality | Potential Therapeutic Area |

| Amine (-NH₂) | Acylation | Acyl Halides, Anhydrides | Amides | Broad Applicability |

| Amine (-NH₂) | Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amines | CNS Disorders, Antivirals |

| Amine (-NH₂) | Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Antibacterials, Diuretics |

| Ketone (C=O) | Reductive Amination | Ammonia (B1221849)/Amines + Reducing Agent | 1,2-Diamines | Metal Chelators, Ligands |

| Ketone (C=O) | Wittig Reaction | Phosphorus Ylides | Alkenes | Broad Applicability |

| Ketone (C=O) | Grignard Reaction | Organomagnesium Halides | Tertiary Alcohols | Broad Applicability |

| Both | Pictet-Spengler Reaction | Tryptamine Derivatives | Tetrahydro-β-carbolines | Anticancer, Antiviral |

| Both | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compounds | Substituted Pyrroles | Anti-inflammatory, Anticancer |

Combinatorial Library Synthesis utilizing this compound Core

The dual functionality of this compound makes it an exemplary building block for combinatorial chemistry, a technique used to rapidly synthesize a large number of diverse but structurally related molecules. amerigoscientific.comnih.gov Such libraries are crucial for screening and identifying new drug leads. The presence of two distinct reactive sites on the this compound core allows for exponential growth in molecular diversity through split-and-pool synthesis strategies. nih.gov

In a typical combinatorial approach, the amine or ketone can be reacted in the first step, followed by diversification at the second reactive site. For example, the amine functionality could be acylated with a variety of carboxylic acids, while the ketone is subsequently reacted with a range of Grignard reagents. This two-step diversification can quickly generate a large library of distinct compounds. Bifunctional molecules are foundational to DNA-Encoded Library (DEL) technology, where one functional group reacts to build the chemical structure while the other serves as an attachment point for a DNA tag that encodes its synthetic history. google.comenamine.net

Scaffold-based combinatorial synthesis can be illustrated with a hypothetical library generated from this compound.

| Library Generation Step | Reagent Set 1 (R¹-COCl) | Reagent Set 2 (R²-MgBr) | Resulting Core Structure |

| Step 1: Amine Acylation | Acetyl chloride | N-acetyl-1-aminohexan-2-one | |

| Benzoyl chloride | N-benzoyl-1-aminohexan-2-one | ||

| Cyclopropanecarbonyl chloride | N-cyclopropylcarbonyl-1-aminohexan-2-one | ||

| Step 2: Ketone Alkylation | Acetyl chloride | Methylmagnesium bromide | N-acetyl-2-methyl-1,2-aminoalcohol |

| Benzoyl chloride | Ethylmagnesium bromide | N-benzoyl-2-ethyl-1,2-aminoalcohol | |

| Cyclopropanecarbonyl chloride | Phenylmagnesium bromide | N-cyclopropylcarbonyl-2-phenyl-1,2-aminoalcohol |

Potential in Materials Science and Polymer Chemistry as Monomeric Units

The amine and ketone functional groups of this compound provide reactive handles for its incorporation as a monomeric unit in polymer synthesis. The ability to form polymers with specific properties is highly valuable in materials science.

The primary amine is suitable for step-growth polymerization. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The use of simple amines like 1-aminohexane has been demonstrated in creating functional polymers, such as those used for formaldehyde (B43269) scavenging, by incorporating the amine into a polymer backbone via amine-thiol-ene conjugation. ugent.be

A particularly innovative application for aminoketone monomers is in the synthesis of poly(diketoenamine)s (PDKs). nih.govunibo.it PDKs are a class of polymers formed from the reaction of monomers containing ketone and amine functionalities, yielding only water as a byproduct. google.com These polymers are notable for their dynamic covalent diketoenamine bonds, which are stable under normal conditions but can be reversed under acidic conditions. researchgate.net This property allows the polymers to be deconstructed back into their constituent monomers, enabling closed-loop recycling and the creation of sustainable, reconfigurable materials. nih.govlbl.gov The reaction of this compound with a triketone monomer could lead to the formation of a cross-linked PDK thermoset with recyclable properties.

The table below outlines potential polymer types that could be synthesized using this compound as a monomer or co-monomer.

| Polymer Type | Co-monomer(s) | Linkage Formed | Potential Application |

| Polyamide | Dicarboxylic acid (e.g., Adipic acid) | Amide | Fibers, Films |

| Polyurea | Diisocyanate (e.g., MDI, TDI) | Urea | Foams, Elastomers |

| Polyimine (Schiff Base) | Dialdehyde (e.g., Glutaraldehyde) | Imine (C=N) | Self-healing materials, Chemsensors |

| Poly(diketoenamine) (PDK) | Triketone | Diketoenamine | Recyclable thermosets, Adhesives nih.gov |

Advanced Spectroscopic Characterization and Computational Modeling of 1 Aminohexan 2 One

Comprehensive Spectroscopic Methodologies for Structural Elucidation

The definitive identification of 1-Aminohexan-2-one, with the chemical structure CH₃(CH₂)₃C(=O)CH₂NH₂, relies on a suite of spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on data from analogous α-aminoketones, a detailed prediction of the ¹H and ¹³C NMR spectra for this compound can be constructed. rsc.orgnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methylene (B1212753) protons adjacent to the amine group (H-1) are anticipated to appear as a singlet around 3.9-4.0 ppm. The protons on the carbon adjacent to the carbonyl group (H-3) would likely resonate as a triplet around 2.4-2.5 ppm due to coupling with the H-4 protons. The remaining methylene protons of the butyl chain (H-4, H-5) would appear as multiplets in the 1.3-1.6 ppm range, while the terminal methyl protons (H-6) would be a triplet at approximately 0.9 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C-2) is the most deshielded, with an expected chemical shift in the 209-211 ppm range. rsc.org The carbon atom bonded to the nitrogen (C-1) would likely appear around 62-63 ppm. The carbon alpha to the carbonyl (C-3) is expected in the 39-40 ppm region. The remaining carbons of the alkyl chain (C-4, C-5, and C-6) would have characteristic shifts further upfield, typically between 13-30 ppm. rsc.orglibretexts.org

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₂ -NH₂ (1) | ~3.9 (s, 2H) | ~63 |

| -C =O (2) | - | ~210 |

| -C(=O)-CH₂ - (3) | ~2.4 (t, 2H) | ~40 |

| -C H₂-CH₂-CH₃ (4) | ~1.6 (m, 2H) | ~26 |

| -C H₂-CH₃ (5) | ~1.3 (m, 2H) | ~22 |

| -C H₃ (6) | ~0.9 (t, 3H) | ~14 |

Note: Predicted values are based on data from analogous α-aminoketones. rsc.orglibretexts.org Multiplicities: s=singlet, t=triplet, m=multiplet.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern. For this compound (molar mass: 115.17 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 115. As it contains a single nitrogen atom, this peak would conform to the nitrogen rule, having an odd mass number.

The primary fragmentation mechanism for aliphatic amines and ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the functional group. libretexts.orgyoutube.commiamioh.edu For this compound, two main α-cleavage pathways are expected:

Cleavage between C2 and C3: This pathway would break the bond between the carbonyl carbon and the butyl chain, leading to the formation of a stable acylium ion, [CH₃(CH₂)₃CO]⁺, with an m/z of 85, and a CH₂NH₂• radical.

Cleavage between C1 and C2: This pathway involves cleavage adjacent to the amine group, resulting in the loss of the butylcarbonyl radical, [•C(=O)(CH₂)₃CH₃], and the formation of the [CH₂=NH₂]⁺ ion at m/z 30. This is a characteristic fragment for primary amines. libretexts.orglibretexts.org

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | m/z Value | Fragmentation Pathway |

| [CH₃(CH₂)₃C(=O)CH₂NH₂]⁺• | 115 | Molecular Ion (M⁺•) |

| [CH₃(CH₂)₃CO]⁺ | 85 | α-cleavage at C2-C3 |

| [CH₂=NH₂]⁺ | 30 | α-cleavage at C1-C2 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification